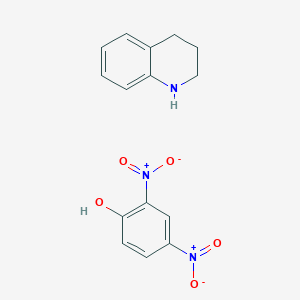
2,4-Dinitrophenol;1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenol: is an organic compound with the formula HOC₆H₃(NO₂)₂. It has been used in various industrial applications, including explosives manufacturing, pesticides, and herbicides . 1,2,3,4-Tetrahydroquinoline is a heterocyclic organic compound with the formula C₉H₁₁N. It is a semi-hydrogenated derivative of quinoline and is commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of 2,4-dinitrochlorobenzene: This method involves adding 2,4-dinitrochlorobenzene to a hydrolysis kettle with water and sodium hydroxide solution, heating to specific temperatures, and then acidifying to precipitate 2,4-dinitrophenol.
Nitration of Phenol: Phenol is nitrated using nitric acid in the presence of sulfuric acid, followed by crystallization and drying to obtain 2,4-dinitrophenol.
Industrial Production Methods:
- The industrial production of 2,4-dinitrophenol typically involves the nitration of phenol or benzene using nitric acid and sulfuric acid .
Synthetic Routes and Reaction Conditions:
Reduction of Quinoline: Quinoline is hydrogenated using heterogeneous catalysts such as platinum or nickel to produce 1,2,3,4-tetrahydroquinoline.
Cycloaddition Method: This involves the cyclization of phenylethylamine derivatives followed by decarboxylation.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4-Dinitrophenol can undergo oxidation reactions to form various nitro derivatives.
Reduction: It can be reduced to form aminophenols.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Strong bases, nucleophiles.
Major Products:
Types of Reactions:
Hydrogenation: Quinoline to 1,2,3,4-tetrahydroquinoline.
Oxidation: Can be oxidized to form nitrones.
Cyclization: Involves cyclization reactions to form various derivatives.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas, metal catalysts.
Oxidation: Hydrogen peroxide, selenium dioxide.
Cyclization: Acid catalysts, high temperatures.
Major Products:
Scientific Research Applications
2,4-Dinitrophenol
Chemistry: : Used as a reagent in various chemical reactions . Biology : Studied for its effects on mitochondrial uncoupling and energy metabolism .
1,2,3,4-Tetrahydroquinoline
Chemistry: : Used as a building block in the synthesis of various heterocyclic compounds . Industry : Applied in the synthesis of fine chemicals and organic intermediates.
Mechanism of Action
2,4-Dinitrophenol
Mechanism: : Acts as a protonophore, shuttling protons across biological membranes and dissipating the proton gradient across the mitochondrial membrane . Molecular Targets : Mitochondrial membrane. Pathways Involved : Disrupts oxidative phosphorylation, leading to increased metabolic rate and heat production .
1,2,3,4-Tetrahydroquinoline
Mechanism: : Functions as a secondary amine with weakly basic properties, forming salts with strong acids . Molecular Targets : Various enzymes and receptors in the brain. Pathways Involved : Involved in neuroprotective pathways and antagonizes neurotoxic effects .
Comparison with Similar Compounds
2,4-Dinitrophenol
Similar Compounds: 2,4-dinitro-o-cresol, dinoseb, dinoterb.
Uniqueness: Strong mitochondrial uncoupling properties, used in weight loss and industrial applications.
1,2,3,4-Tetrahydroquinoline
Properties
CAS No. |
86434-16-4 |
|---|---|
Molecular Formula |
C15H15N3O5 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
2,4-dinitrophenol;1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H11N.C6H4N2O5/c1-2-6-9-8(4-1)5-3-7-10-9;9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-2,4,6,10H,3,5,7H2;1-3,9H |
InChI Key |
CZHNXXZQDWNZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC1.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14406927.png)
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)
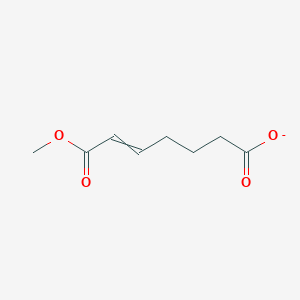
![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)

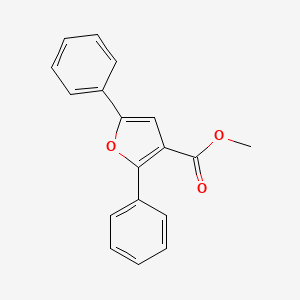
![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)
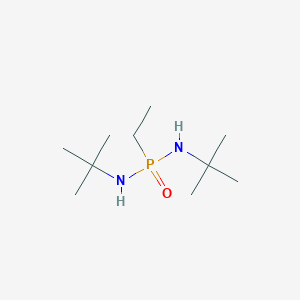
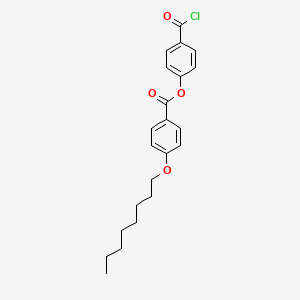


![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)

